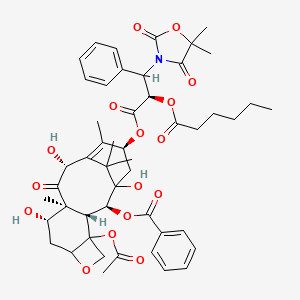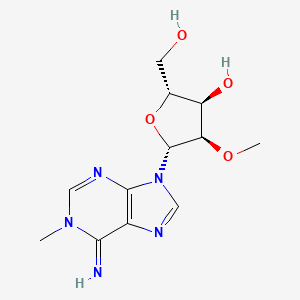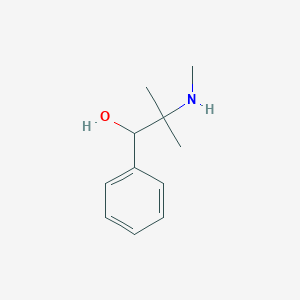
N-Methylbeta-HydroxylPhentermine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylbeta-HydroxylPhentermine is a synthetic compound belonging to the class of phenethylamines It is structurally related to amphetamines and is known for its stimulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbeta-HydroxylPhentermine typically involves the reductive amination of a precursor compound. One common method is the reaction of phenylacetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the precursor compounds are mixed and reacted under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methylbeta-HydroxylPhentermine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules.
Biology: The compound is used in research to study the effects of phenethylamines on biological systems.
Medicine: It has been investigated for its potential use as a stimulant and appetite suppressant.
Industry: N-Methylbeta-HydroxylPhentermine is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-Methylbeta-HydroxylPhentermine involves its interaction with adrenergic receptors in the central nervous system. It acts as an agonist, stimulating the release of norepinephrine and dopamine, which leads to increased alertness and energy levels. The compound’s effects are mediated through the activation of specific molecular pathways, including the cAMP signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Structurally similar but with different pharmacological properties.
Methamphetamine: Shares a similar core structure but has a higher potency and different effects.
Phenethylamine: The parent compound with a simpler structure and less pronounced effects.
Uniqueness
N-Methylbeta-HydroxylPhentermine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydroxyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-11(2,12-3)10(13)9-7-5-4-6-8-9/h4-8,10,12-13H,1-3H3 |
InChI Key |
FAXWUEQUEGMTJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



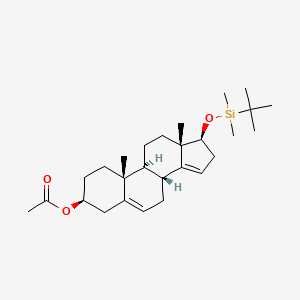





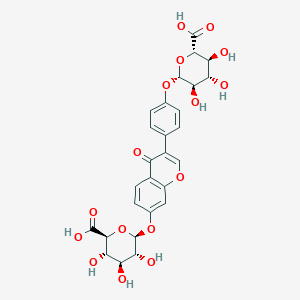



![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
